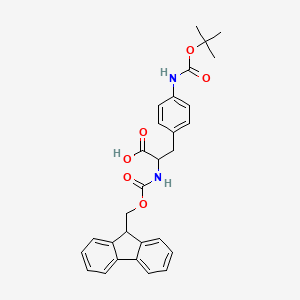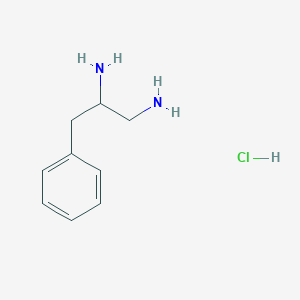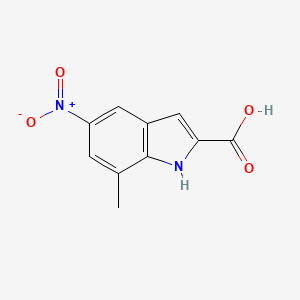
7-methyl-5-nitro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-5-nitro-1H-indole-2-carboxylic acid typically involves the nitration of 7-methylindole followed by carboxylation The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-5-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group at the 7-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Reduction of the nitro group: 7-Methyl-5-amino-1H-indole-2-carboxylic acid.
Reduction of the carboxyl group: 7-Methyl-5-nitro-1H-indole-2-methanol.
Substitution reactions: Various halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
7-Methyl-5-nitro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-methyl-5-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
5-Nitro-1H-indole-2-carboxylic acid: Similar structure but lacks the methyl group at the 7-position.
7-Methyl-1H-indole-2-carboxylic acid: Similar structure but lacks the nitro group at the 5-position.
5-Nitro-7-methylindole: Similar structure but lacks the carboxyl group at the 2-position.
Uniqueness: 7-Methyl-5-nitro-1H-indole-2-carboxylic acid is unique due to the presence of both the nitro and carboxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H8N2O4 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
7-methyl-5-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-7(12(15)16)3-6-4-8(10(13)14)11-9(5)6/h2-4,11H,1H3,(H,13,14) |
Clé InChI |
RXCWYVZZLIUHLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)

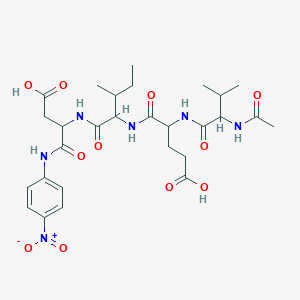
![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
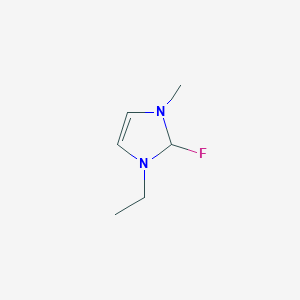

![(2Z)-2-AMino-3-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-2-butenedinitrile](/img/structure/B12826170.png)
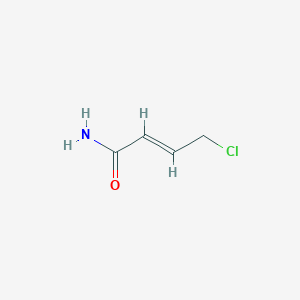
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
![4-(5-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B12826212.png)
